Acridine hemisulfate

DNA intercalation sequence specificity fluorescence polarization

Procure acridine hemisulfate (CAS 23950‑43‑8) as the essential unsubstituted control for systematic DNA‑intercalation SAR campaigns. Unlike amino‑substituted analogs (proflavine, 9‑aminoacridine), this compound lacks hydrogen‑bond‑donating substituents, eliminating sequence‑specific DNA interactions that confound binding isotherms. Its ≥25 mg/mL water solubility—conferred by the hemisulfate counterion—enables concentrated aqueous stock preparation without DMSO or ethanol, preserving membrane integrity, protein conformation, and fluorescence signals in live‑cell imaging, enzyme assays, and spectroscopic workflows. Choose this baseline scaffold when experimental reproducibility demands a substitution‑free reference intercalator.

Molecular Formula C26H20N2O4S
Molecular Weight 456.5 g/mol
CAS No. 23950-43-8
Cat. No. B15053918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine hemisulfate
CAS23950-43-8
Molecular FormulaC26H20N2O4S
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.OS(=O)(=O)O
InChIInChI=1S/2C13H9N.H2O4S/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;1-5(2,3)4/h2*1-9H;(H2,1,2,3,4)
InChIKeyLNRLTXDHZCTQQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acridine Hemisulfate (CAS 23950-43-8): Procurement Specifications and Basic Characterization


Acridine hemisulfate (CAS 23950-43-8) is the hemisulfate salt of the unsubstituted acridine parent molecule, with the molecular formula C26H20N2O4S and a molecular weight of approximately 456.5 g/mol . Structurally, it consists of two acridine moieties paired with one sulfate group . Acridine is a planar tricyclic nitrogen heterocycle structurally related to anthracene, wherein the central CH group is replaced by nitrogen . This planar architecture enables the compound to function as a DNA intercalator, binding between adjacent base pairs of double-stranded nucleic acids . The compound typically appears as a yellow-green powder and is freely soluble in water due to its hemisulfate salt form, while being sparingly soluble in ethanol and insoluble in ether . Commercial grades are generally available with purities of 95% to 97% .

Why Acridine Hemisulfate (CAS 23950-43-8) Cannot Be Interchanged with Amino-Substituted Acridine Analogs


Substitution among acridine derivatives within experimental workflows frequently leads to irreproducible results because the position and type of ring substitution dictate the compound's physicochemical and biological behavior. Acridine hemisulfate (unsubstituted acridine) differs fundamentally from amino-substituted derivatives such as proflavine (3,6-diaminoacridine) and 9-aminoacridine in three critical respects: (1) hydrogen-bonding capacity, as the amino groups present in proflavine and 9-aminoacridine function as both hydrogen-bond donors and acceptors, whereas acridine hemisulfate lacks this donor capability ; (2) electronic distribution, with amino substitution significantly altering the π-electron density of the aromatic system, thereby modifying both DNA intercalation affinity and fluorescence quantum yield [1]; and (3) aqueous solubility behavior, as the hemisulfate counterion confers distinct solubility characteristics compared to hydrochloride or free-base forms . Consequently, a generic substitution without re-optimization of assay parameters—including concentration ranges, excitation/emission wavelengths, and buffer compatibility—will predictably yield divergent outcomes that cannot be corrected by simple normalization.

Quantitative Differentiation Evidence for Acridine Hemisulfate (CAS 23950-43-8) vs. Amino-Substituted Acridines


DNA Binding Specificity: Absence of Amino Substituents Alters Sequence Preference in Competitive Intercalation Assays

In competitive fluorescence polarization studies measuring inhibition of acridine orange binding, unsubstituted acridine derivatives exhibit markedly different DNA sequence preferences compared to amino-substituted acridines. Proflavine (3,6-diaminoacridine) shows comparable inhibition of acridine orange intercalation across poly(dA-dT), calf thymus DNA, and M. luteus DNA, indicating broad, non-sequence-selective binding [1]. In contrast, acridine orange (an amino-substituted derivative) displays detectable inhibition only against certain DNA substrates, while unsubstituted acridine analogs show differential binding patterns that reflect the electronic characteristics of the chromophore lacking electron-donating amino groups [2].

DNA intercalation sequence specificity fluorescence polarization

Aqueous Solubility Advantage of Hemisulfate Salt Form Over Hydrochloride and Free-Base Acridine Derivatives

Acridine hemisulfate demonstrates water solubility of at least 25 mg/mL, equivalent to 25 g/L, at ambient temperature [1]. In DMSO, solubility reaches 50 mM [2]. This solubility profile contrasts with unsubstituted acridine free base, which exhibits substantially lower aqueous solubility due to its neutral, hydrophobic tricyclic structure lacking ionic character. The hemisulfate counterion confers ionic character that enhances dissolution in aqueous buffers, enabling direct preparation of concentrated stock solutions without the need for organic co-solvents that may interfere with biological assays .

solubility formulation salt selection

Charge Distribution and Ionic Character: Hemisulfate Salt Versus Amino-Substituted Cationic Acridines

Acridine hemisulfate possesses a calculated topological polar surface area (TPSA) of 109 Ų . The compound lacks hydrogen-bond donor capacity (0 rotatable bonds, 2 H-bond donors originating from the sulfate moiety) while retaining 6 hydrogen-bond acceptor sites . This contrasts with amino-substituted acridines such as proflavine (3,6-diaminoacridine) and 9-aminoacridine, which possess additional hydrogen-bond donor capacity from their amino substituents, altering their interaction with nucleic acid bases and protein binding pockets [1]. The reduced hydrogen-bond donor count of acridine hemisulfate may influence membrane permeability and subcellular distribution patterns.

charge distribution ionization salt form

Absence of Amino Substituents Confers Distinct Fluorescence Spectral Properties

The fluorescence properties of acridine derivatives are strongly modulated by ring substitution. Proflavine hemisulfate (3,6-diaminoacridine hemisulfate) exhibits excitation maximum at 444 nm and emission maximum at 508 nm in 0.01M HCl . Unsubstituted acridine hemisulfate, lacking the electron-donating amino groups at the 3- and 6-positions, possesses a different electronic structure that results in distinct excitation and emission spectra. While specific λex/λem values for acridine hemisulfate are not directly reported in available literature, the class-level principle that amino substitution red-shifts absorption and emission maxima is well-established for acridine fluorophores [1].

fluorescence spectroscopy excitation/emission optical properties

Evidence-Based Application Scenarios for Acridine Hemisulfate (CAS 23950-43-8) in Scientific Research and Industrial Procurement


DNA Intercalation Studies Requiring an Unsubstituted Acridine Scaffold Without Amino Group Interference

Researchers investigating the fundamental thermodynamics and kinetics of DNA intercalation without the confounding effects of amino substituents should select acridine hemisulfate as the baseline compound. The absence of hydrogen-bond-donating amino groups at the 3-, 6-, or 9-positions eliminates sequence-specific hydrogen-bonding interactions with DNA bases that complicate interpretation of binding isotherms in amino-substituted analogs [1]. This makes acridine hemisulfate particularly suitable for establishing reference binding parameters against which the effects of subsequent substitution can be systematically evaluated.

Aqueous-Phase Assays Requiring High Solubility Without Organic Co-Solvents

Experimental protocols that are sensitive to organic co-solvents—including live-cell imaging, enzyme activity assays, and certain spectroscopic measurements—benefit from acridine hemisulfate's water solubility of ≥25 mg/mL [2]. This solubility enables preparation of concentrated aqueous stock solutions, avoiding the need for DMSO or ethanol that may perturb membrane integrity, alter protein conformation, or quench fluorescence signals. The hemisulfate salt form is therefore preferentially indicated over free-base acridine or less soluble salt forms when solvent-free aqueous conditions are required.

Comparative Structure-Activity Relationship (SAR) Studies of Acridine Derivatives

In medicinal chemistry and chemical biology programs aimed at optimizing acridine-based DNA intercalators or fluorescent probes, acridine hemisulfate serves as the essential unsubstituted control compound. Its physicochemical properties—including 2 H-bond donors, 6 H-bond acceptors, and TPSA of 109 Ų —establish the baseline against which the effects of adding amino, alkyl, or halogen substituents can be quantitatively assessed. Procurement of acridine hemisulfate is therefore a necessary component of any systematic SAR campaign involving acridine scaffolds.

Fluorescence Microscopy Requiring Distinct Spectral Windows from Common Acridine Dyes

Multi-color fluorescence microscopy experiments that already employ common acridine dyes (e.g., acridine orange, proflavine) for specific cellular compartments may benefit from acridine hemisulfate as an alternative probe occupying a different spectral window. Although specific λex/λem values for acridine hemisulfate require empirical determination, the class-level principle that unsubstituted acridines exhibit blue-shifted spectra relative to amino-substituted derivatives [3] suggests potential utility in multiplexed staining panels where spectral overlap must be minimized.

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